molecular formula C15H18N4O2S B4697542 ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate

ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B4697542
M. Wt: 318.4 g/mol
InChI Key: GCTKKWKXLQSPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the benzoate moiety or the imidazole ring, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the benzoate group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzoate group can produce the corresponding alcohol.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . The benzoate moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate can be compared with other imidazole-containing compounds, such as:

    Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion binding.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

    Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-[2-(1H-imidazol-5-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-2-21-14(20)11-3-5-12(6-4-11)19-15(22)17-8-7-13-9-16-10-18-13/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTKKWKXLQSPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.